molecular formula C14H20N4O4S B2425675 7-(2-ethoxyethyl)-3-methyl-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 442865-10-3

7-(2-ethoxyethyl)-3-methyl-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2425675
CAS RN: 442865-10-3
M. Wt: 340.4
InChI Key: WWQPEJRCNYNICE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-ethoxyethyl)-3-methyl-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione, also known as MRS2179, is a purinergic P2Y1 receptor antagonist. It is a chemical compound that has been widely used in scientific research to study the role of purinergic signaling in various biological processes.

Scientific Research Applications

Synthesis and Biological Activity of Novel Substituted Pyridines and Purines

A study focused on the design and synthesis of substituted pyridines and purines containing 2,4-thiazolidinedione, which were evaluated for their effect on triglyceride accumulation in vitro and their hypoglycemic and hypolipidemic activity in vivo. This suggests a potential application of similar purine derivatives in metabolic disorder treatments (Bok Young Kim et al., 2004).

Alcohol-Soluble n-Type Conjugated Polyelectrolyte for Polymer Solar Cells

Another study introduced a novel n-type conjugated polyelectrolyte synthesized for use as an electron transport layer in inverted polymer solar cells, highlighting the potential of structurally similar compounds in electronic and photovoltaic applications (Lin Hu et al., 2015).

Synthesis and Study of Mixed Ligand-Metal Complexes

Research into the synthesis and study of new mixed ligand metal complexes involving purine derivatives demonstrated the creation of solid products characterized using various spectroscopic and analytical techniques. This indicates the relevance of purine compounds in the development of new materials with potential applications in catalysis, material science, and possibly pharmacology (S. A. Shaker, 2011).

Analgesic Activity of Purin-7-yl Derivatives

A study on the synthesis of new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with carboxylic, ester, or amide moieties revealed significant analgesic and anti-inflammatory activity. This research suggests that certain purine derivatives could serve as a new class of analgesic and anti-inflammatory agents, underlining the potential pharmaceutical applications of these compounds (M. Zygmunt et al., 2015).

properties

IUPAC Name

7-(2-ethoxyethyl)-3-methyl-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4S/c1-5-22-7-6-18-10-11(17(4)13(21)16-12(10)20)15-14(18)23-9(3)8(2)19/h9H,5-7H2,1-4H3,(H,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQPEJRCNYNICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(N=C1SC(C)C(=O)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663483
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

7-(2-Ethoxyethyl)-3-methyl-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione

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